5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine

Physicochemical profiling Drug-likeness Permeability

5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a primary amine at the 3-position and a 4-methylphenoxymethyl substituent at the 5-position. With a molecular weight of 205.21 g/mol, a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 64.9 Ų, three rotatable bonds, and one hydrogen bond donor, its physicochemical profile suggests a favorable balance between lipophilicity and polarity for drug-like space.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1423626-90-7
Cat. No. B1433135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine
CAS1423626-90-7
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2=NC(=NO2)N
InChIInChI=1S/C10H11N3O2/c1-7-2-4-8(5-3-7)14-6-9-12-10(11)13-15-9/h2-5H,6H2,1H3,(H2,11,13)
InChIKeyJJFMGFORHRQKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine (CAS 1423626-90-7): Core Structural and Procurement Profile


5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, featuring a primary amine at the 3-position and a 4-methylphenoxymethyl substituent at the 5-position [1]. With a molecular weight of 205.21 g/mol, a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 64.9 Ų, three rotatable bonds, and one hydrogen bond donor, its physicochemical profile suggests a favorable balance between lipophilicity and polarity for drug-like space [1]. The compound is commercially available from multiple vendors, including Enamine Ltd. through Fujifilm Wako, at purities of 95% or higher .

Why In-Class 1,2,4-Oxadiazole Analogs Cannot Be Interchanged with CAS 1423626-90-7


Although numerous 1,2,4-oxadiazol-3-amines with diverse 5-substituents are commercially available, generic substitution is not scientifically sound. Subtle alterations to the 5-substituent, such as replacing the 4-methylphenoxymethyl group with a benzyl group (CAS 35604-35-4), result in measurable differences in hydrogen bond acceptor count (5 vs. 4), molecular weight (205.21 vs. 175.19 g/mol), and rotatable bonds (3 vs. 2) [1]. These computed property differences can lead to divergent solubility, permeability, and target-binding profiles, as established by structure–activity relationship (SAR) studies on oxadiazole antibiotics, where even small substituent changes on the aromatic ring profoundly affect antibacterial potency [2]. Therefore, direct replacement without experimental validation risks compromising downstream assay reproducibility and hit-to-lead optimization campaigns.

Quantitative Differentiation Evidence for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine Against the Closest Analog


Computed LogP and TPSA Comparison Against the Benzyl Analog (CAS 35604-35-4)

The target compound exhibits a computed XLogP3 of 1.7 and a TPSA of 64.9 Ų, compared to the 5-benzyl-1,2,4-oxadiazol-3-amine analog (CAS 35604-35-4) which also has XLogP3 1.7 but a TPSA of 64.9 Ų; however, the target compound possesses five hydrogen bond acceptors versus four for the benzyl analog, and three rotatable bonds versus two, indicating greater conformational flexibility and potential for additional polar interactions [1]. While the logP values are identical in this specific pairwise comparison, the presence of the ether oxygen in the target compound provides a distinct hydrogen bond acceptor that can critically influence binding to proteins with polar subpockets [2].

Physicochemical profiling Drug-likeness Permeability

Synthetic Versatility: Primary Amine as a Functional Handle for Late-Stage Derivatization

The 3-amino group is a versatile synthetic handle for amide coupling, reductive amination, or sulfonamide formation. In contrast, analogs where the amine is substituted (e.g., 3-methylamino or 3-dimethylamino derivatives) lose this primary amine reactivity, limiting the scope of possible chemical transformations [1]. The combination of a free amine and a stable ether-linked phenoxymethyl group enables diversification at both ends of the molecule without protecting-group manipulations, a key advantage for library synthesis .

Medicinal chemistry Parallel synthesis Building block utility

Commercial Purity and Cost-per-Gram Comparison Against the Benzyl Analog

Fujifilm Wako offers the target compound at 95% purity with specific pricing tiers: 100 mg at 113,100 JPY (~1,131 JPY/mg), 250 mg at 161,500 JPY (~646 JPY/mg), and 1 g at 327,000 JPY (327 JPY/mg) . In comparison, the structurally simpler 5-benzyl-1,2,4-oxadiazol-3-amine (CAS 35604-35-4) is available from alternative vendors at approximately 150–200 JPY/mg for similar quantities, reflecting the higher synthetic cost of the phenoxymethyl ether linkage . This price differential is justified by the additional synthetic steps required to install the 4-methylphenoxymethyl group, which can be more expensive than simple benzylation but delivers a distinct pharmacophoric element.

Procurement Cost efficiency Purity analysis

Pharmacophoric Advantage of the 4-Methyl Substituent for Lipophilic Binding Pockets

The 4-methyl group on the phenoxy ring provides a modest increase in lipophilicity and electron-donating character compared to an unsubstituted phenyl ring. In a comprehensive SAR study of 120 oxadiazole antibiotics, analogs bearing electron-donating substituents on the aromatic ring consistently showed enhanced antibacterial activity against MRSA, with some derivatives achieving MIC values as low as 0.5 µg/mL [1]. While this specific compound was not directly tested in that study, the class-level SAR trend supports the hypothesis that the 4-methyl substitution can improve target engagement in lipophilic enzyme pockets [1].

SAR Medicinal chemistry Lipophilic interactions

Thermal and Photochemical Stability of the 1,2,4-Oxadiazole Core with 3-Amino Substitution

1,2,4-Oxadiazol-3-amines are known for their thermal stability; the parent 1,2,4-oxadiazol-3-amine (CAS 39512-64-6) remains stable up to 300°C . Photochemically, 3-amino-5-aryl-1,2,4-oxadiazoles undergo ring photoisomerization to 1,3,4-oxadiazoles upon irradiation at 254 nm in methanol, a reaction that can be exploited or avoided depending on experimental conditions [1]. Storage recommendations for the target compound specify room temperature, indicating no special handling requirements .

Stability Photochemistry Long-term storage

High-Value Application Scenarios for 5-(4-Methylphenoxymethyl)-1,2,4-oxadiazol-3-amine Procurement


Focused Library Synthesis for Antibacterial Drug Discovery Targeting MRSA

Based on class-level SAR evidence indicating that electron-donating substituents on the phenoxy ring enhance anti-MRSA activity, this building block is well-suited for generating a focused library of 1,2,4-oxadiazole antibiotics [1]. The free amine allows for rapid amide coupling with diverse carboxylic acids, while the ether linkage provides metabolic stability. Researchers can exploit the scaffold to explore novel chemical space around the oxadiazole pharmacophore, potentially identifying leads with improved potency and reduced resistance potential.

Development of CNS-Penetrant Kinase Inhibitors

With a computed XLogP3 of 1.7 and moderate TPSA of 64.9 Ų, the target compound occupies a favorable physicochemical space for blood–brain barrier penetration [2]. The 3-amino group can be elaborated into various hinge-binding motifs for kinase targets, while the 4-methylphenoxymethyl group can be oriented toward the solvent-exposed region or a hydrophobic back pocket, providing a rational starting point for CNS drug design programs.

Agrochemical Lead Generation Using 1,2,4-Oxadiazole Scaffolds

1,2,4-Oxadiazole derivatives have demonstrated broad-spectrum agricultural biological activities, including antifungal and insecticidal properties [3]. The target compound's modular structure allows for systematic variation of the amine substituent to optimize activity against plant pathogens while maintaining favorable environmental degradation profiles. Its availability in gram quantities from commercial suppliers supports initial greenhouse screening campaigns.

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